molecular formula C18H26N4O23P4 B1208481 ジクアフォソル CAS No. 59985-21-6

ジクアフォソル

カタログ番号: B1208481
CAS番号: 59985-21-6
分子量: 790.3 g/mol
InChIキー: NMLMACJWHPHKGR-NCOIDOBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジクアフォソールは、主にドライアイの治療に使用される医薬品化合物です。テトラナトリウム塩の3%点眼液として処方されています。 ジクアフォソールは、P2Y2プリン作動性受容体の作動薬として作用し、眼表面への水とムチンの分泌を促進します .

科学的研究の応用

Diquafosol has a wide range of scientific research applications, including:

作用機序

ジクアフォソールは、結膜上皮と杯状細胞膜にあるP2Y2受容体に作用することによってその効果を発揮します。この作用は、細胞内カルシウムイオン濃度を上昇させ、水とムチンの分泌を促進します。 分泌量の増加は、涙液層を安定させ、眼表面の健康を改善するのに役立ちます .

生化学分析

Biochemical Properties

Diquafosol plays a significant role in biochemical reactions by interacting with the P2Y2 purinergic receptor on the surface of conjunctival epithelial cells and goblet cells . This interaction leads to an increase in intracellular calcium ion concentration, which subsequently promotes the secretion of water and mucin . The compound’s ability to enhance tear fluid and mucin secretion makes it effective in alleviating symptoms of dry eye disease. Additionally, diquafosol has been shown to activate extracellular signal-regulated kinase (ERK) and ribosomal S6 kinase (RSK), which are involved in cell survival and proliferation .

Cellular Effects

Diquafosol exerts various effects on different cell types and cellular processes. In corneal epithelial cells, diquafosol has been found to inhibit apoptosis and reduce inflammation by activating ERK1/2 and RSK pathways . This activation leads to decreased levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . Furthermore, diquafosol enhances the secretion of mucin from goblet cells, improving the quality and stability of the tear film . These cellular effects contribute to the overall improvement in ocular surface health and the alleviation of dry eye symptoms.

Molecular Mechanism

At the molecular level, diquafosol exerts its effects by binding to the P2Y2 purinergic receptor on the ocular surface . This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, increase intracellular calcium levels, promoting the secretion of water and mucin . Additionally, diquafosol activates the ERK1/2 and RSK signaling pathways, which play a crucial role in cell survival, proliferation, and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diquafosol have been observed to change over time. Studies have shown that diquafosol maintains its efficacy in promoting tear fluid and mucin secretion over extended periods . The compound’s stability and sustained activity make it a reliable option for long-term treatment of dry eye disease.

Dosage Effects in Animal Models

The effects of diquafosol vary with different dosages in animal models. In a rat dry eye model, significant increases in tear fluid secretion were observed following the instillation of diquafosol ophthalmic solution at concentrations of 3% and 8.5% . Higher doses may lead to adverse effects, such as increased inflammation and potential toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Diquafosol is involved in metabolic pathways that regulate tear fluid and mucin secretion. The compound interacts with enzymes such as phospholipase C, which plays a key role in the production of inositol trisphosphate and diacylglycerol . These molecules are essential for increasing intracellular calcium levels and promoting the secretion of water and mucin . Additionally, diquafosol’s activation of the ERK1/2 and RSK pathways further influences cellular metabolism and survival .

Transport and Distribution

Diquafosol is transported and distributed within cells and tissues through its interaction with the P2Y2 purinergic receptor . Upon binding to the receptor, diquafosol triggers intracellular signaling pathways that lead to the secretion of tear fluid and mucin . The compound’s distribution is primarily localized to the ocular surface, where it exerts its therapeutic effects

Subcellular Localization

The subcellular localization of diquafosol is primarily associated with the ocular surface, particularly the conjunctival epithelial cells and goblet cells . The compound’s interaction with the P2Y2 purinergic receptor on these cells leads to the activation of intracellular signaling pathways that promote tear fluid and mucin secretion . Diquafosol’s localization and activity within these specific cellular compartments are crucial for its therapeutic efficacy in treating dry eye disease.

準備方法

合成経路と反応条件

ジクアフォソールは、市販されている5'-ウリジル酸二ナトリウム塩を原料とする4段階のプロセスで合成できます。このプロセスには、以下の手順が含まれます。

工業生産方法

ジクアフォソールの工業生産には、同様の合成経路が使用されますが、より大規模です。 このプロセスは、収率と純度を高めるように最適化されており、最終生成物が医薬品の基準を満たしていることを保証します .

化学反応の分析

反応の種類

ジクアフォソールは、以下のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、ジクアフォソールの酸化誘導体と還元誘導体、ならびにさまざまなリン酸エステルが含まれます .

科学研究への応用

ジクアフォソールは、以下のものを含む幅広い科学研究への応用を持っています。

    化学: プリン作動性受容体作動薬とその相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達における役割とそのさまざまな細胞種への影響について調査されています。

    医学: 主にドライアイの治療に使用され、他の目の病気の治療の可能性について研究が進められています。

    産業: 新しい点眼液やその他の医薬品製剤の開発に使用されています.

類似化合物との比較

類似化合物

    ヒアルロン酸ナトリウム: ドライアイの治療に使用される別の化合物です。眼表面に水分を保持することによって作用します。

    シクロスポリン: ドライアイの治療に使用され、眼表面の炎症を軽減することによって作用します。

ジクアフォソールの独自性

ジクアフォソールは、P2Y2受容体作動薬としての作用機序が独特で、水とムチンの分泌を促進します。 この2つの作用により、症状の一側面のみに対処する他の化合物と比較して、ドライアイの治療に特に効果的です .

特性

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208689
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name P1,P4-Bis(5'-uridyl) tetraphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59985-21-6
Record name Diquafosol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59985-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diquafosol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diquafosol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIQUAFOSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diquafosol
Reactant of Route 2
Reactant of Route 2
Diquafosol
Reactant of Route 3
Reactant of Route 3
Diquafosol
Reactant of Route 4
Reactant of Route 4
Diquafosol
Reactant of Route 5
Diquafosol
Reactant of Route 6
Diquafosol
Customer
Q & A

Q1: What is the primary mechanism of action of diquafosol?

A1: Diquafosol functions as a P2Y2 receptor agonist. [, ] It binds to and activates P2Y2 receptors found on the surface of the eye and inner eyelids. []

Q2: What are the downstream effects of diquafosol binding to P2Y2 receptors?

A2: Activation of P2Y2 receptors by diquafosol stimulates fluid and mucin secretion on the ocular surface. [] This leads to the release of essential components of the tear film, including salt, water, mucin, and other elements. [] The result is enhanced hydration of the eye's surface. []

Q3: Does diquafosol influence mucin production beyond stimulating secretion?

A3: Yes, research indicates that diquafosol can enhance the expression of both secretory and membrane-associated mucins. Studies on human conjunctival epithelial cells (HCECs) demonstrate that diquafosol treatment leads to increased MUC5AC secretion and gene expression, as well as increased mRNA levels of MUC1 and MUC16. []

Q4: What role does the ERK pathway play in the effects of diquafosol?

A4: Evidence suggests that diquafosol's impact on mucin expression is mediated by the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that diquafosol treatment activates ERK signaling in HCECs. [] Inhibiting ERK signaling with PD98059 significantly reduces the diquafosol-induced increase in MUC1, MUC16, and MUC5AC expression. []

Q5: Does diquafosol impact chloride ion transport in the conjunctiva?

A5: Yes, research in rabbit conjunctiva indicates that diquafosol stimulates net chloride ion secretion from the serosal to the mucosal side. This effect is dose-dependent and occurs via the stimulation of P2Y2 receptors. []

Q6: What is the molecular formula and weight of diquafosol?

A6: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of diquafosol. Further investigation into chemical databases or the manufacturer's information would be required.

Q7: Is there any spectroscopic data available for diquafosol?

A7: The provided research excerpts do not include spectroscopic data for diquafosol. To obtain this information, a review of specialized chemical databases or direct contact with the manufacturer would be necessary.

Q8: Are there studies on the material compatibility and stability of diquafosol in different conditions? Does it possess any catalytic properties?

A8: The provided research focuses primarily on the therapeutic applications of diquafosol in ophthalmology. Information about its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these research excerpts.

Q9: What is known about the structure-activity relationship (SAR) of diquafosol?

A10: While the research excerpts don't delve into specific SAR studies, it is understood that diquafosol, being a uridine nucleotide analog, derives its activity from its structural resemblance to endogenous P2Y2 receptor agonists like uridine 5'-triphosphate. [] Further research into modifications of the diquafosol structure could potentially enhance its potency, selectivity, and duration of action.

Q10: Is there information about the SHE (Safety, Health, and Environment) regulations concerning diquafosol in the provided research?

A10: The provided research excerpts primarily focus on the clinical aspects and efficacy of diquafosol in treating dry eye disease. There isn't specific mention or discussion of SHE regulations related to this compound. It's important to note that compliance with SHE regulations is paramount during all stages of drug development and manufacturing, and relevant guidelines should be consulted and adhered to.

Q11: What is the pharmacokinetic profile of diquafosol?

A11: Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) specific to diquafosol are not presented within these research excerpts.

Q12: What is the in vivo efficacy of diquafosol in treating dry eye disease?

A14: Diquafosol has demonstrated efficacy in treating dry eye disease in both animal models and human clinical trials. [, , ] In preclinical studies, diquafosol effectively increased tear MUC5AC concentration and improved tear film stability in normal and keratoconjunctivitis sicca (KCS) rat models. []

Q13: Are there known cases of resistance developing to diquafosol treatment?

A13: The development of resistance to diquafosol is not specifically addressed in the provided research excerpts. Long-term studies would be necessary to assess the potential emergence of resistance mechanisms.

Q14: What drug delivery strategies have been explored for diquafosol?

A17: Beyond its topical application as an ophthalmic solution, one study investigated the potential of silicone hydrogel contact lenses for sustained diquafosol delivery. [] This approach aimed to prolong the drug's residence time on the ocular surface and enhance its therapeutic effect.

Q15: Is there information available regarding the environmental impact and degradation of diquafosol? What about its dissolution and solubility properties?

A15: The provided research excerpts primarily focus on the clinical applications of diquafosol. Information regarding its environmental impact, degradation pathways, dissolution, and solubility properties is not discussed within these research papers.

Q16: Does diquafosol elicit any immunogenic or immunological responses?

A16: The provided research excerpts do not provide information regarding the immunogenicity or potential immunological responses associated with diquafosol.

Q17: Are there known interactions between diquafosol and drug transporters or drug-metabolizing enzymes?

A17: The research excerpts do not delve into the specifics of diquafosol's interactions with drug transporters or metabolizing enzymes. Further research is needed to understand its potential for interactions with other medications.

Q18: What is known about the biocompatibility and biodegradability of diquafosol?

A18: The research excerpts primarily focus on the clinical application and efficacy of diquafosol for treating dry eye disease. Information regarding its biocompatibility and biodegradability is not discussed in these excerpts.

Q19: Are there alternative treatments available for dry eye disease, and how does diquafosol compare in terms of performance, cost, and impact?

A25: Yes, several alternative treatments are available for dry eye disease, including artificial tears, lubricating ointments, punctal plugs, and anti-inflammatory medications. [, , , ] Diquafosol offers a unique mechanism of action by directly stimulating tear production. [] The choice of treatment depends on the underlying cause and severity of dry eye. Cost and patient preference are also important considerations.

Q20: What are some of the key research tools and resources used in studying diquafosol?

A20: Researchers studying diquafosol employ various tools and techniques, including:

  • Animal models: Rodent models, such as those with induced keratoconjunctivitis sicca, are valuable for investigating the mechanisms of dry eye and evaluating the efficacy of potential treatments like diquafosol. []
  • Cell culture: Human corneal and conjunctival epithelial cells are used to study the effects of diquafosol at the cellular level, including its impact on mucin production and inflammatory pathways. []
  • Clinical trials: Well-designed clinical trials are essential for evaluating the safety and efficacy of diquafosol in human patients with dry eye disease. [, , ]
  • Tear film analysis: Techniques like tear film break-up time (TBUT) measurement, Schirmer testing, and tear osmolarity assessment provide insights into tear film dynamics and the impact of diquafosol on tear film stability. [, , ]

Q21: What are some historical milestones in the development and understanding of diquafosol as a treatment for dry eye disease?

A21: While the provided excerpts don't provide a comprehensive historical account, key milestones related to diquafosol's development include:

  • Initial development: Diquafosol was initially developed at the University of North Carolina. []
  • Focus on P2Y2 receptor agonism: Research identified diquafosol's mechanism of action as a P2Y2 receptor agonist, offering a novel approach to dry eye treatment by stimulating tear secretion. [, ]
  • Clinical trials and regulatory approval: Numerous clinical trials evaluating the efficacy and safety of diquafosol for dry eye disease were conducted. [, , ] Based on these trials, diquafosol received regulatory approval for the treatment of dry eye in several countries, including Japan and South Korea. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。